Biotin-Dde

Description

Significance of Reversible Biotinylation in Contemporary Research Methodologies

Reversible biotinylation is a crucial technique in numerous research areas, allowing for the capture and subsequent mild release of biomolecules. This is particularly important in applications such as affinity purification, where the recovery of functional, native-state proteins or other biomolecules is desired flybase.orglaballey.com. Traditional biotinylation often requires harsh elution conditions, such as low pH or denaturing agents, which can compromise the activity or integrity of the target molecule flybase.org.

The ability to reverse the biotinylation allows for reduced background noise in affinity purification by enabling the elution of specifically bound molecules while non-specifically bound components remain attached to the affinity matrix. This enhances the purity and facilitates the identification of target molecules, especially in complex samples like cell lysates fishersci.ca. Reversible biotinylation is also valuable in studying transient protein-protein interactions, developing targeted drug delivery systems, and in various imaging techniques and biosensor development fishersci.comnih.govfishersci.sefishersci.nofishersci.ch.

Overview of Dde Protecting Group Integration in Biotin-Based Conjugates

The Dde group (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene) is a protecting group commonly used for primary amines, particularly in peptide synthesis nih.govfishersci.fi. A key feature of the Dde group is its orthogonality to other widely used protecting groups like Fmoc (9H-fluoren-9-ylmethoxycarbonyl) and Boc (tert-butoxycarbonyl), meaning it can be selectively removed without affecting these groups nih.govfishersci.fi.

In the context of biotinylation, the Dde group is incorporated into a linker structure connecting the biotin (B1667282) moiety to a reactive functional group (e.g., azide (B81097), alkyne, NHS ester) that is used for conjugation to the target molecule. This linker often includes a spacer, such as a polyethylene (B3416737) glycol (PEG) chain, to improve solubility and reduce steric hindrance, thereby enhancing the efficiency of conjugation and interaction with streptavidin fishersci.no.

The lability of the Dde group to mild nucleophilic conditions, typically treatment with dilute hydrazine (B178648) (e.g., 2% or 3% hydrazine in DMF or aqueous buffer), is central to reversible biotinylation fishersci.nonih.govfishersci.fiwikipedia.orgfishersci.secenmed.comwikipedia.orgvulcanchem.com. This allows for the cleavage of the linker, releasing the biotinylated molecule from the streptavidin or avidin (B1170675) matrix under conditions that are significantly milder than those required to disrupt the biotin-streptavidin interaction itself fishersci.nowikipedia.orgvulcanchem.comsigmaaldrich.com. The cleavage of the Dde group can often be monitored spectrophotometrically fishersci.fi.

Scope and Research Imperatives for Biotin-Dde

This compound conjugates, often functionalized with groups for click chemistry or other conjugation methods, have a broad scope of application in contemporary research. They are widely used in bioconjugation for attaching biotin to various biomolecules, including proteins, peptides, and nucleic acids fishersci.comnih.govfishersci.sefishersci.novulcanchem.com. This facilitates studies of protein interactions, cellular processes, and the development of targeted therapeutics fishersci.comfishersci.se.

Specific derivatives like Dde biotin azide and Dde biotin alkyne are valuable tools for click chemistry, allowing for efficient and specific labeling of biomolecules containing complementary functional groups (alkynes and azides, respectively) fishersci.comnih.govfishersci.nlfishersci.fi. Copper-free click chemistry reagents like Dde Biotin-PEG4-DBCO enable labeling in sensitive biological systems without the need for a copper catalyst fishersci.novulcanchem.com.

The research imperatives for using this compound include the need for efficient and mild methods for isolating and studying biomolecules. Its ability to provide reversible capture and release under non-denaturing conditions makes it particularly useful in proteomics for enriching target proteins and reducing background in mass spectrometry-based studies fishersci.ca. Furthermore, the modular nature of incorporating the Dde-cleavable linker allows for the design of sophisticated chemical probes and tags for diverse applications in chemical biology fishersci.caadvancedchemtech.com.

The development and application of this compound derivatives continue to be important for advancing techniques in biomolecule labeling, purification, and analysis, contributing to a deeper understanding of biological systems and the development of new therapeutic and diagnostic tools.

Table 1: Cleavage Conditions for Dde Group

| Reagent | Concentration | Solvent | Conditions | References |

| Hydrazine Monohydrate | 2% (w/v) | DMF | Room temperature, 3 minutes | cenmed.com |

| Hydrazine | 2% | DMF | 4 x 3 minutes | nih.gov |

| Hydrazine | 3% | DMF | Selective removal | wikipedia.org |

| Hydrazine Hydrate | 2% | DMF | 10 minutes | fishersci.se |

| Hydrazine | 2% | Aqueous buffered conditions | Mild conditions | wikipedia.org |

| Hydrazine | Dilute | Mild conditions | Efficient release | fishersci.novulcanchem.comsigmaaldrich.com |

Table 2: Functionalized this compound Derivatives and Applications

| Compound Name | Functional Group | Linker | Potential Applications | References |

| Dde Biotin azide | Azide | - | Click Chemistry, Bioconjugation, Labeling, Imaging | fishersci.comsigmaaldrich.comsigmaaldrich.com |

| Dde Biotin alkyne | Alkyne | - | Click Chemistry, Bioconjugation, Labeling | nih.govfishersci.fi |

| Dde Biotin picolyl azide | Azide | Picolyl | Click Chemistry, Bioconjugation, Drug Development, Diagnostics | fishersci.sewikipedia.org |

| Dde Biotin-PEG4-azide | Azide | PEG4 | Click Chemistry, PROTAC synthesis, Bioconjugation, Proteomics | nih.govfishersci.nlfishersci.ca |

| Dde Biotin-PEG4-alkyne | Alkyne | PEG4 | Click Chemistry, PROTAC synthesis | fishersci.fi |

| Dde Biotin-PEG4-DBCO | DBCO | PEG4 | Copper-free Click Chemistry, Bioconjugation, Proteomics, Drug Delivery | fishersci.novulcanchem.com |

Structure

2D Structure

3D Structure

Properties

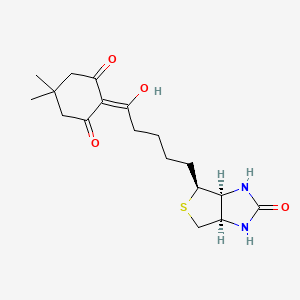

IUPAC Name |

2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-1-hydroxypentylidene]-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-18(2)7-12(22)15(13(23)8-18)11(21)5-3-4-6-14-16-10(9-25-14)19-17(24)20-16/h10,14,16,21H,3-9H2,1-2H3,(H2,19,20,24)/t10-,14-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXONQIABZZOLX-FSBGKCOPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(=C(CCCCC2C3C(CS2)NC(=O)N3)O)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=O)C(=C(CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)O)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies of Biotin Dde Conjugates

Core Synthesis Pathways for Biotin-Dde Moiety

The core synthesis of the this compound moiety involves the chemical protection of the carboxyl group of biotin (B1667282) with the Dde group. This process typically utilizes coupling reagents to facilitate the reaction between biotin and a precursor to the Dde group.

Chemical Precursors and Reaction Conditions

A common method for synthesizing biotin(dde) involves the reaction of biotin with dimedone in the presence of coupling reagents such as N,N'-Diisopropylcarbodiimide (DIC) and a catalyst like 4-Dimethylaminopyridine (DMAP). nih.gov The reaction is often conducted in an organic solvent like dimethylformamide (DMF). nih.gov

A reported procedure for the synthesis of biotin(dde) involved dissolving dimedone (1.1 mmol) in DMF (5 ml), followed by the addition of biotin (1.0 mmol), DIC (1.0 mmol), and DMAP (1.0 mmol). nih.gov The reaction mixture was stirred for 48 hours. nih.gov The product was isolated after removing the DMF under reduced pressure, adding ethyl acetate, washing the organic layer with 1M KHSO4, extracting with saturated NaHCO3, acidifying with HCl, and extracting with dichloromethane. nih.gov The organic layer was dried, concentrated, and the residue was recrystallized from MeOH/H2O (1:1), yielding the target compound with a reported yield of 55%. nih.gov

Table 1: Typical Reagents and Conditions for Biotin(dde) Synthesis

| Reagent | Amount (relative to Biotin) | Role | Solvent | Conditions |

| Biotin | 1.0 mmol | Starting Material | DMF | Stirring for 48 h |

| Dimedone | 1.1 mmol | Dde Precursor | DMF | Stirring for 48 h |

| DIC | 1.0 mmol | Coupling Reagent | DMF | Stirring for 48 h |

| DMAP | 1.0 mmol | Catalyst | DMF | Stirring for 48 h |

Optimization of Biotin Carboxyl Protection with Dde Using Hydrazine (B178648) Derivatives

The Dde group serves as a base-labile protecting group for the carboxyl function of biotin. A key feature of the Dde group is its cleavage under mild conditions using hydrazine derivatives. nih.govfishersci.sefishersci.fifishersci.fiflybase.orgvulcanchem.com This orthogonal deprotection strategy is particularly useful in the presence of other protecting groups commonly used in peptide synthesis, such as Fmoc (9-fluorenylmethyloxycarbonyl) and tert-butyl-based protections, which are stable to hydrazine treatment. flybase.orgnih.gov

Cleavage of the Dde group is typically achieved by treatment with a dilute solution of hydrazine in an aqueous buffer. For instance, 2% hydrazine in water or aqueous buffer has been reported for efficient cleavage. fishersci.sefishersci.fivulcanchem.com This mild cleavage condition allows for the selective release of biotinylated molecules from affinity supports, such as streptavidin beads, without significantly affecting the conjugated biomolecules. fishersci.sevulcanchem.com While Dde is generally stable to piperidine (B6355638) (used for Fmoc deprotection) and trifluoroacetic acid (TFA), flybase.orgnih.gov some research indicates potential for Dde migration to free amino groups during Fmoc cleavage, particularly in longer peptide sequences. flybase.orgnih.gov

Modular Synthesis Approaches for Complex this compound Reagents

The synthesis of complex this compound reagents often employs modular approaches, allowing for the facile incorporation of various functional elements. This strategy involves synthesizing individual components, such as linkers and bioorthogonal handles, and then coupling them to the this compound core.

Synthesis of Polyethylene (B3416737) Glycol (PEG) Linker Intermediates

Polyethylene glycol (PEG) linkers are frequently incorporated into this compound conjugates to improve their solubility in aqueous environments, reduce steric hindrance, and enhance biocompatibility. fishersci.fifishersci.iewikiwand.com PEG chains of varying lengths, such as PEG4, are commonly used. fishersci.fifishersci.iecenmed.comsigmaaldrich.comfishersci.co.ukwikipedia.org

The synthesis of PEG linker intermediates can involve various strategies depending on the desired end groups for subsequent coupling. For example, PEG linkers with amine or carboxylic acid termini are often prepared for amide bond formation. Synthesis might involve reacting PEG derivatives with appropriate functionalizing reagents or utilizing solid-phase synthesis techniques. wikiwand.comwikidata.orgnih.govfishersci.ca The incorporation of PEG linkers is a crucial step in creating versatile this compound conjugates for diverse applications.

Integration of Bioorthogonal Handles (e.g., Dibenzocyclooctyne, Azide)

The integration of bioorthogonal handles, such as azide (B81097) and Dibenzocyclooctyne (DBCO), into this compound conjugates enables their participation in highly selective click chemistry reactions. fishersci.fifishersci.fifishersci.iesigmaaldrich.comfishersci.co.ukwikipedia.orgfishersci.cawikipedia.orgguidetopharmacology.orgfishersci.cafishersci.canih.govsigmaaldrich.comereztech.comnih.gov These reactions allow for efficient and specific labeling or conjugation of biomolecules without interfering with native biological processes.

This compound conjugates incorporating azide or DBCO handles are typically synthesized by coupling a modified this compound intermediate with a linker molecule already functionalized with the desired bioorthogonal group, or by attaching the bioorthogonal handle to a PEGylated this compound construct. fishersci.fifishersci.iecenmed.comsigmaaldrich.comfishersci.co.ukwikipedia.orgfishersci.caguidetopharmacology.org For instance, this compound-PEG4-azide and this compound-PEG4-DBCO are examples of such conjugates that are commercially available and widely used. fishersci.fifishersci.iecenmed.comsigmaaldrich.comfishersci.co.ukwikipedia.orgguidetopharmacology.org These handles participate in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) in the case of DBCO and azide, or copper-catalyzed azide-alkyne cycloaddition (CuAAC) if an alkyne handle is used with an azide-containing target. fishersci.fifishersci.fifishersci.iesigmaaldrich.comfishersci.co.ukwikipedia.orgwikipedia.orgfishersci.cafishersci.canih.govsigmaaldrich.comereztech.comnih.gov

Coupling Strategies for Multi-Component Conjugates

The assembly of multi-component this compound conjugates involves various coupling strategies to link the different modular units. Amide bond formation is a prevalent method, often utilizing activated esters such as N-hydroxysuccinimide (NHS) esters. fishersci.fiwikiwand.comfishersci.caepa.gov this compound can be activated as an NHS ester and then reacted with an amine-containing molecule, such as a PEG linker or a biomolecule. fishersci.fi

Coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also employed to facilitate amide bond formation, particularly in peptide synthesis strategies adapted for conjugate synthesis. fishersci.fi

Click chemistry, enabled by the integrated bioorthogonal handles, represents a powerful coupling strategy for conjugating this compound constructs to a wide range of molecules, including proteins and nucleic acids. fishersci.fifishersci.fifishersci.iesigmaaldrich.comfishersci.co.ukwikipedia.orgfishersci.cawikipedia.orgfishersci.cafishersci.canih.govsigmaaldrich.comereztech.comnih.gov The high specificity and efficiency of click reactions make them ideal for creating complex conjugates with minimal side reactions. Solid-phase synthesis techniques can also be utilized for the step-wise assembly of complex this compound conjugates. nih.govwikidata.org

Table 2: Examples of Coupling Strategies in this compound Conjugate Synthesis

| Strategy | Reactive Groups Involved | Coupling Reagents/Conditions | Application Examples |

| Amide Formation | Carboxylic Acid + Amine | NHS ester, DIC, HBTU | Coupling to linkers, peptides, or amine-modified molecules |

| Click Chemistry | Azide + Alkyne (CuAAC) | Copper catalyst | Conjugation to alkyne- or azide-tagged biomolecules |

| Click Chemistry | Azide + Strained Alkyne (SPAAC) | Copper-free | Conjugation to DBCO- or azide-tagged biomolecules |

Characterization Techniques for Synthetic Validation (Excluding basic compound identification data)

Validating the synthesis of this compound and its conjugates requires the application of advanced characterization techniques that go beyond basic identification. These techniques confirm the molecular structure, purity, and successful conjugation.

High-resolution mass spectrometry (HRMS) is a crucial technique for verifying the exact mass of synthesized this compound and its conjugates. This provides strong evidence for the correct molecular formula and the successful formation of the desired product rsc.org. HRMS can identify the intact conjugate and, in some cases, provide information about fragmentation patterns that confirm structural elements.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D (¹H, ¹³C) and 2D NMR techniques (e.g., COSY, HSQC, HMBC), is essential for confirming the chemical structure and connectivity of atoms within this compound and its derivatives. rsc.org. Analysis of chemical shifts, coupling constants, and correlations in 2D NMR spectra allows for the unambiguous assignment of protons and carbons and verification of the intended molecular architecture.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for assessing the purity of synthesized this compound conjugates and separating reaction mixtures rsc.org. HPLC/UPLC coupled with detectors such as UV-Vis, Evaporative Light Scattering Detector (ELSD), or mass spectrometry (LC-MS) provides quantitative information about the product and impurities. LC-MS is particularly powerful as it combines chromatographic separation with mass analysis, allowing for the identification and quantification of components based on their mass-to-charge ratio researchgate.netnih.gov. This is invaluable for confirming the presence of the desired conjugate and detecting any side products.

Fourier-Transform Infrared (FT-IR) spectroscopy can be used to identify key functional groups present in this compound and its conjugates, such as amide bonds formed during coupling reactions, carbonyl groups in the Dde moiety, and characteristic vibrations of the biotin ring system.

UV-Vis spectroscopy can be employed if the this compound conjugate or a molecule it is conjugated to contains a chromophore. This technique can help quantify the concentration of the labeled molecule and, in some cases, confirm the presence of the chromophore after conjugation.

Techniques specifically aimed at confirming biotinylation, while sometimes used in application contexts, can also serve as characterization tools. For instance, binding assays with streptavidin, a protein with very high affinity for biotin, can qualitatively or semi-quantitatively confirm the presence of an accessible biotin moiety on a conjugate rsc.org. Electrophoretic mobility shift assays using streptavidin can indicate successful biotinylation by the appearance of a shifted band corresponding to the streptavidin-biotin conjugate rsc.org.

Detailed research findings illustrate the application of these techniques. For example, the synthesis of cleavable biotin reagents has been validated using HRMS to confirm the molecular weight and LC-MS for purity analysis rsc.org. Characterization of biotinylated peptides often involves HPLC to assess purity and mass spectrometry to confirm the successful incorporation of the biotin tag at the intended site nih.gov.

Compound Information

| Compound Name | PubChem CID |

| Biotin | 171548 nih.govguidetopharmacology.orguni.lufishersci.chdsmz.dempg.defishersci.comadvancedchemtech.comciteab.com |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | 137704931 chemimpex.com (Note: This CID is for Nα-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nγ-Fmoc-D-2,4-diami, a compound containing the Dde group) |

| This compound | 194038-08-9 (CAS Number) iris-biotech.de (PubChem CID not readily available for the specific this compound structure) |

| Hydrazine | 9341 scirp.org |

Data Tables

Note: The following tables are presented in a static format. In an interactive implementation, these tables could allow for sorting, filtering, and searching.

Table 1: Example Synthesis Parameters for Biotin(dde) rsc.org

| Reactant | Amount | Role |

| Dimedone | 154 mg (1.1 mmol) | Dde precursor |

| Biotin | 244 mg (1.0 mmol) | Biotin source |

| DIC | 156 µl (1.0 mmol) | Coupling agent |

| DMAP | 122 mg (1.0 mmol) | Catalyst |

| DMF | 5 ml | Solvent |

Reaction conditions: Stirred for 48 hours.

Table 2: Cleavage of Dde Biotin-Azide Linker nih.gov

| Cleavage Reagent | Concentration | Solvent | Temperature | Time | Outcome |

| Hydrazine | 2% | PBS | RT | 1 hour | Efficient release of biotinylated molecules |

Note: This table presents conditions for cleaving a Dde Biotin-Azide linker conjugated to proteins captured on streptavidin resin.

Table 3: Analytical Techniques for Biotin Determination (General Examples) researchgate.netnih.goveconomie.gouv.fr

| Technique | Application Area | Key Feature |

| HPLC with post-column derivatization | Biotin in food | Improved specificity via avidin-FITC labeling researchgate.net |

| HPLC/avidin-binding assay | Biotin in food | Highly sensitive, separates from metabolites economie.gouv.fr |

| RP-HPLC and LC-MS | Biotin in tablets | Derivatization with 2-nitrophenylhydrazine (B1229437) researchgate.net |

| Spectrofluorimetric method | Biotin in pure/dosage form | Derivatization with 4-fluoro-7-nitrobenzofurazan (B134193) researchgate.net |

| LC-MS/MS | Biotin in feed/food | Sensitive and specific quantification fishersci.com |

| Liquid Chromatography-Mass Spectrometry | Biotin deficiency biomarkers | Simultaneous determination of metabolites nih.gov |

Note: This table includes techniques for biotin analysis in general, which can be adapted or are relevant to the characterization of biotin-containing compounds like this compound conjugates.

References chemimpex.com https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG73aSR6Vf7CLDTEEenAaJUSMZTNO4cEK-ktlIL9ojcq_b5DL8dmZ0cZRbZlnUehD-BIZIkvdiWrSqwmyhxyUEANoTitJOdA6vctV2YH0gq1kAa2zF_3_zRDT5c1CNx5UWjFfI7qCfWD8K-vkUoBpsLPYNbeX9cQH5VhBHyztyDzV0KRt4GkLpN nih.gov https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERmME5hydc3rhEdja7ZdduhQXbWQjhD1HYuNPRhsonQvryycEoTm6Opj0j7zz0kg5--RSwlLbjLAFd8nMkPIlIKVuJBKiL5DVS_sEgbJRcyX_QIOG6X9qJ4Sfw7YRtoZeEXOXHqaJyO7xXRg== rsc.org https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZSmCml2-ikSypie4ZoxcLiBnKl7IU-Lk7lEuw1tMcmHs9E8fvxRhUANW_SP1d5VQpcd4WIkjxq78Rad02KNj9hF7aKwxtSdL57wIHK3mxgw3atA3BqkYjwgSzxbJUwqAmpjGlh9fAfxQprQhJ-h_IA3TKGX78ULeOOSmdcQsJDEQZSMPZ52NCA== guidetopharmacology.org https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ7W7ccgsArxTIe9GoHByzITyfGCeuwC3OB4Qg9ZE8Ui_vUZvLRRnbXH4pcZ5DN6dZ4LAZVZBXz-QYJ4Nj9hF7aKwxtSdL57wIHK3mxgw3atA3BqkYjwgSzxbJUwqAmpjGlh9fAfxQprQhJ-h_IA3TKGX78ULeOOSmdcQsJDEQZSMPZ52NCA== uni.lu https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlL2QuPfoVVMwKGMPHseW36InInEBLKs7eESIEYLsIXmpPFd8wiyHIS3y_tPUes-dux_2avJHTJ967yv_IvEgqAeyuQqjU1h8LV6UMMjAo2l1JZ1Z7bgl8erxIm7wde-rZFrGoCcZHN3562sc= fishersci.ch https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY4fKkmNc7MePMkId3G7OiZarG8GK772MN4SoG85pQSVUdbNRVzojhOluD6wNCZlOJbVS8BpIcvyfVkJNH-GKf5GPGW-xiZPAm-m0hB4I8t9e7EdQ8wK3uOd5EsudNrCoo_H0GBTR0PpeC2e8LLth07FCjEYPUrLGGjA== dsmz.de https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZLcBBmBped1ZR5-Kq5bU891PmrvdV2gW3yELIDpiGrWwLqVCPnx1baiLT8yhGSn-xCJtdR9csC6pZwkN1bTWr_dMuZ4HpR5VjeZmfKaocO0Jph1pjyIgb2W5llaFSGSgHtLI= chemimpex.com https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrnsCbkqPOvYGV3r4hUXuXM1W5qQhOhcWb35b35leMAexe768OI9ns4wxOShb4JeHTtkHpG478bV3em3xhw70RJHpyWPPW_dNVvpNiCONp41Pge7r_Y0PfXwMH74c9qz0PUyQ= mpg.de https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlSCNo3wOYkt6ogDVwKvMc1-6YxpnpiqZoynwspt8yE7dIVIbhuqE-eu3zIWwGqjSf_u5nBf6-KSTDALywuIvy_22d9EdBAHBmfbujT1_fSxRUllypqMEdNMDQBh_hQFqzFjlijG5nws4wnyrKRkjHLN4u-pzQ1ZhHwW5ti1Cf4ARtjG771QIhqxfXvSs= fishersci.com https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIL9iF9z9EG0QmuUBYL-KdcPf5lLHmNMtM1syM9x4UUl44LSiXpsfpevZbRvEI07bPeYEkcQd-v6X5pdfIMYpLr8-Exgq1koJCS9UFPCjjWiHtNYtVZnHzF7YbVi_gHODWeZ49f6iAGtUqIR2C creative-biolabs.com https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVXptzxyqQshD6P4g20J92XGRk9iOznHYNZvoC0KPYIQfJbDMAKGvHdC5wjjJmu5KkIUOYBotmtFFxmhpT1VGU5JQNtbfFpI3bY24-LVa_UO1EcsQBCA5R_diP3ajsC4DwfvfQzsEhDkr7iN6BUO_KLWdUCO2VOFxznabAiQ== nih.gov https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM9tjDdXyydtKRVDI3NtzeiTdu2PWJ2f7EmDc858nbMv8Y2js2D8AC5wvAlL-jlcGL89nSPP9qCpK5jjs6tk8Bdz8_6Wo9DDuu6WOw79Rg56SMJkPf3AEg1PbRtcAWDvoLEz0= axispharm.com https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf55YWfWB-uB9FisTFwC4u4BsnwsEp2dpzJFrI4zozZFURM619BVendZmSwmEsaVG36zkzdDkacw-6OgrgwQmYpJaw3tKEBXwY2XKRMSP8CIIlfOWmXUHRQw7MwifKfq6DVqdRD6Syym5y medchemexpress.com https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErv8pQwfog7_7zttErn1o7sBsnifThkDUCKdFbyZEU8AcoKNaxvFHDJ_iygqQzoVlroL4rEJSx1aOqIPUrA-Zs3seUL-MR4C_81cse4OJgoq9SsMWdi7BTiVUrPavIwtz60fbS1fHfNpekUdWbv9tru8I5Iw== advancedchemtech.com https://vertexaisearch.cloud.google.google.com/grounding-api-redirect/AUZIYQESDS5rHwdPgQ6DVQQgCU4XvAyXaOcSEKbR5Q7zfiYlKYNJcqT61xD26_MinEWxHW8qPQ5aPWtkggPEkKsTXRyBZju3hhOSpbhX_qPbBUl3vT5Udal3B_3hltQJgXU5Wxq4ftvHBu6f87s= citeab.com https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNquN6mnVeoQ74TwYPbX0VBskYLFtbvJrRVKg4b8A0YBX0L4AyweUHTv4iXPq01B-9l2OQS6FqvzbdUcRRjhwQ-ZqNJGb_HhIEpOOPK1-NeOU8SD5YMR9ZMEaik09HQ9pzyli4nwqPFzBIxwlGP1ZgVTKp medchemexpress.com https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9yYO8aSPEPDUXM6r74jvQ5jfnQk6yRj-1XJt6k2PxTlFKzW4hGPP5gwLxS7Cj6qQ06bqFwgYHhprvZKKYBMt1sXBLVHlUg5J-s7blVHiVXCa-TOK4FlQa5o5TBkFb0fjRq8OBT6j-VB-pHgT8Io8C3kPyQ== researchgate.net https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWRUE7QoTsGm32mbfV4LZj7N3L_3Y4gxulGy5QdqZ473BqD3Dtdv_MIfhPh8iBsx89hpSrVVPlwSbXCwpryHn_NdPGMTngzV3E8Gik3E6w0z-PGhY_ukG_iT57EceYxm35ujXMRmF6kYiECQpiVQRV7Lfqkd9rmLvbEAieu9jlhWVryIlBMxRM_JzKZIbuFAPjfYvrFUxOLBA2zXaLttm5FL7qGepCC-ZudYY9mPzMDZ0gxQGOFUnlYJerYPlpwFjtDwvjKQqHMNifDbeOOwCE9_2MdcykdKUtA== nih.gov https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-5kAwENF79S0AqlskKzFlTiQO3cttVaarZzXytTU-m1U9vPQX150x1yiXzTpPmpijDuFO3wY8YjQUG8FI5fAJqZxuSUVsggVejkN9KFQUlk1IdvpScFF81OBtMPp-FfRk0Rg4 nih.gov https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDVH9PQ47_WYND1VHtLHXgqzQMkVaOWuXGj9QKin9cZCXnnsovKRdek9aooP-cOdYDzMdlaYp0Y4ijoObWwQpf8Uq9ikdPzWPdJYoJ0bFiZqu5G6az2nbhXIjxHcOsC88cTj5CHQwzy7zNoM0= nih.gov https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2DhWqErAUWw3lR6Zxhyv08Z8UxLEU5vb8nPZLHxuji0bJme6qJrX-OloxKdKtGtb1ns65If21Nlp-4XqRwl-0cwn5nUy8sBu5FSR6gCpWG-1DC-Wsdtj5W_aFAjorhVMddammV2D_ylRkEaStUN4ylCYLhkHnDA== lifetein.com https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvn4K5y5gmyCK0svT9N6AfUhsoeW0cqloBY1oAKM2ZTHvdzcH-HCP8WIBQAUDM6yBGZ1vlRf_i4SQp_oNGrW-aMIb9GmV3MNCoF8EVuSPhuK3w5_jftmSbHfHEFirW9Q2zpe-wyZIn-YLy7uzUQCUVqkm7nB3hUoYTDtTjQ48u_T8eenkLpFMTVSgeAMNmL38= medkoo.com https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG458AKuW_i4SuXw2ZKwLPoZek9FWFjfkrdv-Ld49ckHL-vXAnR9x9OjBTxrys8M1dnwABAUpOCi-uLg5N8BrVvyI7aJmavoXLZFAnizTPAYRbqE7q9v2LGKuudGK5SJPw= economie.gouv.fr https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGceraRae6ig_D1PW_Ey9jelWTnnLbW8hDKcm8HqCA35scMMNMIM-oRHOoQ9NaAIu1YOuI551BN6s1VEQp74wqS8QkVmoi6q_RiLTHOcySmDjvUwp2yE9SNPd2Dk8RWZZqiHa4tbp2WQ6EOlR8= delta-f.com https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqq6MsBTIa0JrbmN0exCaaApLX3d9lnr7CYltbzSLstBLtTtzbyGHqrExSaqaHomYZwLEIcKeNrK6a1aTMBEGwUUxJVNj4dEFTm30qSZJNLCCioc8HpLLLfrNrchuODPpVksfKKKqg_TBBLGzNzBWfHid-mqU= nih.gov https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_FynYDIRzIxP3U7dpUCfhZZGUUtRI4ZM3KBjhMD6HnV8yUCL2ABpvgY-cvqb4NihmxTBBzU0odEudoA_Dm-nYh3rWw5_V6J9qO2L5XRq1NJARxn4zVJZofR8KavCuZ49th2Cy8ygESH5zr6lc fishersci.com https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqkYSk8_iJvTBYromsEJDU9lUxqZIx9Xtq-c-Ik1BbEeA1hRBO1dNY4Ex3cusehdnGgZsmslyT1B_9e1vyiyVnpfVngZccD7qxobmopiUzefJtwzAy8BklXXuXXEbQe2Wdcvk8sky9GbwCIGHQxlrfqPx5NxLX4Q54Uqn7-TwbZH53HSTFv0dQnI0DbGjc7cSMMlS5KJzwtsAh broadpharm.com https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7cXX3tQzfV7yQZL-IuHsbhlpt2wtWE2tOZuFsvuPO-Gt1bvvr5y7jGQZbWS72L_diaRBMA_JkyNZ7YTENocOHFnCXdNiizryyfq03LBEpygHTPMnBYNsKPjcz_5Zb67oHa7sSXpGT9-I= iris-biotech.de https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdy5u1dfH8S25dBsCO1SujY28hBgRq0d-kVENnrVP3AiXPZvtXiv3vOmltT_fyfUY_8Q7vjnU5uUDry2zQrupW7lCXzZrhXJL7WzHxy2O9qRmsBquiyO9xno5-dTAaOJw5 biosynth.com https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiRKPq3piKftjbsUOmKzIvZeCFA-HCJSBYKVF3hIXFGhq-_8gJupvTCpZCYNAgk1BStHi8xCJUSEEFqyqARnaYjit9O5L8uHY5QNDGyskZcba1TnGEHwcfLiVbt6lyE85mg== acs.org https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgZHGEYsAgG803m87L5mcVD1byaGlmgMM2fbF1uN9FfkUxenhUOu90UiE63uIL7iulJDCHJC9KsLpyO-olNCKtTW4wO8BdX2qdna-NyLJDkU5e3KNNmcIh-1bL_FnMv5mwtydlhAfHuOr1X1M-nKAv0fLbYDUHDLVZXtibjRNbLbHwLZA= caltech.edu https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8Vfm3EPOALpfdjDJKGQR4y4VGeQWEicIvGj9G-KVqP11gONd06evZvyVgYoA21euqFXFpiP_APwjjOmjm80ElZc_qERtepNOt78Qgvo1w7BED2SzL_nXl7XjFV-GTEoJVvjPi7vM- nih.gov https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFodnXC81OpMJW0CC2Sb9-QR83Xdr4cpi63bfEhb2O4Y9qhAyu3O44Y0uHsGCGH5IWc2SUW2zZlbTYhY9abE-NdFsGq57ps88kzbAk3O7pv9Q1HtMPdxCGFv_E6gOq1ePUzo1Oa acs.org https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjyhAhJVh2vvA5TBdr7_rB-ddYAW-Jp8O6yF8H_PJALEHQnL0AeNLfKjrQKgRmffuKQZKAxmFw--ZU9XPVLaGh-wI4x-UGH4ldZPQy8rJIBQKsKdiJuBhgJl-k69_Z7pvpOxZsSI05FVPYz8WAAyHCQBITQvbKlj63nEKJIHMpIbBPzOg0-zrkFOI= sigmaaldrich.com https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqor2Hyfwiq_fqYq600Nl-NEFE_7hvaPWPPLLUjrfEVpPSI_ePA4TIsdhYCmvo5IOCjpygcDFQksOJFpXUFwgpynO7f4GtYfo8Sy7oOlkkdY-8JHWjG0wOiiweNcAwOJ5vDp2ekA== nih.gov https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOJdnsvNNlI6k804ddbp8hLYJNY6K3pCPcsjCmaffq1mlM_yyDHfIQBJVUZ7ZmMLVAOI0PzZHDF5UHdy--FRSh-uyrewcZTAZRuILKlEJGaRt57dyVJzcEb5X5ianTx9ayygPbZWQ-BNQfDV0CmZ-LKQUqyTvwtdvHNDRcVg3O90knFa4o2EWkxVl8Dw== researchgate.net https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt0c2CzXZOs9FaQV0KpZeHvwaSGhPofxt3s5ZfR8uicY2oVnoW6sCEqgBZU6EN0G5xJKqh_qNs_CxCoCN2Jl-IYdzbM23jaSZvEP98pKaDqoiD_rctyKlHhUAhQuxbndFV2jAzeqNw63MwFVbx99XEeYIScXExnc-miAZIoG84pweiIbmrUI_Fd-mj9PXKezwl7Nh44q1MLXR6ynWqLTFfxwcb_OARnv8a4RrAOG5efQoYn_t0BMwswq0eR93_FC9JOf4Cj1ijgRrRn_y9GQMWuuj00rKHj_n2zJX8dHnl5ljGf6vpct6UEIsATyrRLY9Ahze8oP9NMxXBuT77tkmnJVRlEfTzNf5iAPw5m2Sfh6s4k4JWdBRaBeB3K0tJey7ZUsUuh6jxcbTa_g== beilstein-journals.org https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7uI45HvVeOxQAiWfjmO2sEH6HSmso_b7716rpGvtfJ3rm-Zv4u-pPp28BHu-tkm5Vir8fCjmALZzeAHFsh-NiLKp95-qCJ7rTctggZHgEWwn3N3CtkkWRga2-qmUe0y_UG0Ff avantorsciences.com https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk7mKYBVWOLTk93V2z1hfT1weA74m4vUVjeKKqoLCCWD1R89jDMv5x7uSppzPftdW_jnzayxCN8LJ79mO33M_Ch3o-p-8BV6SCwrM3BLof7dfuJ8MdgtqTtoQuBxkB8ILuyD1UNeZrJe2knLCfd12_l9Q= nih.gov https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo-hjAvzg1HSpctCQcx6ZIh8Y-r_Qot9QOvrAfJ6qSJpTIt3cBAn1X0w3bMUTLc8Co_vCq7d8GyolIf6KOsl6sVxtyWMH0TdshDII2AjWnUEAJVicXMcKUh9JtsG8PhXvnHj5Hy6rDXTzZNaP00nPBUBxMcLuH-hgXPy77sq5dv0vtYVB7VCnLGpAi6WQnAsJlupJHRhu1XsV4SzMhhWvpDZfnYBMZQyHtNamBekXdLPVOfEzN nih.gov https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo6fbvDRe3tMor2IHE0y_8T-QoboSyEyDjADoBJ191cU6wszEbmmRCWGkP90DaBnvu_zW98AL1_6X4pKBs1y2ImH7t750_ZggxX-qT--D-coLK7iInOVGwk9aVFhhtbA4VLrJ6R1ohK3vTpcOa chemrxiv.org https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUePf0RRBBTeTK9synqroHRx1G79zB3kNJbJaq8JPBE-Z7htyJ3IayxX1QAVpy7PFTfOAk-zTVUyE-zK5KNvolS1gTwpvTYTITCdhFN4ih-5HzyoeuUTfgwJIX4WOgDxQtmFaTfmh-aCQDpaY= https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz5BzWmquEmSNrSlqXkhllNdJBy4uTV3v7jjJWGs-odaPrJJOkM7VcPd94mSovWaFPe9A9UKH3RIpw_ihotsYhp4wAMsvGxO-QTMjsnS4Sbok7zkoaslP5yVd2cgfa85B3cGNgAAoirwTefa0mGaupTk6B9k0kBNRSnv_6ion-Hk5aXWdBKKZbxXcW5utBuj0PUL3Xmj_jM5EiO8gqeWQEkOJ3wErQ= rsc.org https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZgOf3RuBuC1-eF3yVeyA5IsU44Io_m58LfBCSlf2d8yMP38yForhPR3mUsyOWCfOB9rnaDUfqUYKX3rZIhnKrW1sBnlwKvIckMY3GXs0Oj4SoeB_aFem46Hfv7yX8IgKmFNlbgjPhXnb9AZ-oep_hgQJ7J_ai93x1 scirp.org https://pubchem.ncbi.nlm.nih.gov/compound/Hydrazine

Molecular Mechanisms and Cleavage Kinetics of Dde Biotin Linkages

Stability Considerations in Diverse Chemical and Biological Environments

The stability of the Biotin-Dde linkage under various conditions is a critical factor for its successful application. The Dde group is generally robust and stable under the conditions typically encountered during peptide synthesis and purification. iris-biotech.de It is resistant to both acidic and basic conditions commonly employed for the removal of other protecting groups. iris-biotech.de

However, some studies have reported a potential for Dde group migration under certain conditions. For instance, in the presence of a free primary amine and piperidine (B6355638) (used for Fmoc removal), intramolecular or intermolecular transfer of the Dde group has been observed. nih.gov This migration can be minimized by using alternative bases for Fmoc deprotection, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

In biological environments, the stability of the linker is paramount. While specific quantitative data on the stability of the Dde linker at different pH values and temperatures in biological media is not extensively detailed in the reviewed literature, its widespread use in biological applications such as affinity purification suggests a reasonable degree of stability under physiological conditions (e.g., neutral pH, 37°C). However, the presence of endogenous nucleophiles could potentially lead to slow degradation over extended periods.

| Condition | Stability of Dde Group | Potential Issues |

|---|---|---|

| Acidic (e.g., TFA) | Stable | None reported |

| Basic (e.g., 20% Piperidine) | Generally Stable | Potential for migration in the presence of free amines. nih.gov |

| Neutral pH (Physiological) | Considered stable for typical experimental durations | Long-term stability in complex biological media is not fully characterized. |

| Elevated Temperature | Data not widely available | Potential for increased degradation or side reactions. |

Illustrative data based on qualitative descriptions in the literature. Detailed quantitative stability data is not widely available.

Applications in Biomolecular Labeling and Conjugation

Protein Labeling and Modification Strategies

Biotinylation is a common technique for labeling proteins, enabling their detection, purification, and immobilization through the strong interaction with streptavidin or avidin (B1170675). thermofisher.comlabinsights.nlthermofisher.comnih.gov Biotin-Dde offers a reversible approach to protein biotinylation, which is advantageous for applications where the recovery of the native protein structure and function after elution is critical. iris-biotech.deresearchgate.netthermofisher.comnih.gov

Covalent Attachment to Lysine (B10760008) Residues and Other Amino Acids

Chemical biotinylation often targets primary amines, such as the ε-amino groups of lysine residues and the N-terminus of proteins, using activated biotin (B1667282) derivatives like NHS esters. labinsights.nl this compound reagents can be designed to react with these functional groups, forming covalent linkages. The Dde group, when incorporated into amino acid derivatives like Fmoc-Lys(Dde)-OH, is particularly useful for site-specific modification of lysine residues during solid-phase peptide synthesis (SPPS). sigmaaldrich.combachem.comlifetein.com This allows for the introduction of the cleavable biotin tag at specific positions within a peptide or protein sequence. While lysine is a primary target, other amino acids with suitable functional groups could potentially be modified depending on the specific this compound derivative used. The Dde group itself has been used to protect free primary amines in peptide synthesis. rsc.org

Research findings indicate that using Fmoc-Lys(Dde)-OH in peptide synthesis, followed by biotinylation, can yield a high percentage of the correct labeled product. lifetein.comresearchgate.net However, challenges such as Dde migration to free lysine ε-amino groups or even the N-terminus during Fmoc cleavage with piperidine (B6355638) have been reported, particularly in longer peptide sequences. iris-biotech.desigmaaldrich.compeptide.com More sterically demanding protecting groups like ivDde show increased stability against such scrambling. iris-biotech.desigmaaldrich.com

Reversible Immobilization Techniques for Proteins

The cleavable nature of the biotin moiety in this compound is particularly valuable for reversible immobilization of proteins on solid supports, such as streptavidin-coated beads or surfaces. iris-biotech.denih.gov Proteins labeled with this compound can be captured on these supports via the high-affinity biotin-streptavidin interaction. iris-biotech.denih.govresearchgate.net Subsequently, the labeled proteins can be released under mild conditions by cleaving the Dde linker with hydrazine (B178648), leaving the streptavidin support intact and allowing for the recovery of functional proteins. cd-bioparticles.netaxispharm.comiris-biotech.desigmaaldrich.comnih.govresearchgate.net This is a significant advantage over traditional biotinylation methods that require harsh elution conditions, which can lead to protein denaturation and loss of activity. researchgate.netthermofisher.com

This reversible immobilization strategy is useful in various applications, including affinity purification, studies of protein-protein interactions, and the development of biosensors. axispharm.comiris-biotech.denih.govchemimpex.com For example, biotinylated proteins can be immobilized on MaxiSorp plates for use in ELISA-based detection or as bait in pull-down assays to study interactions with other molecules. nih.gov

Nucleic Acid Labeling and Functionalization

Biotinylation is also a widely used method for labeling nucleic acids (DNA and RNA) for applications such as hybridization probes, affinity purification, and studies of nucleic acid dynamics. thermofisher.comjenabioscience.comoup.comthermofisher.com this compound derivatives can be employed to introduce a cleavable biotin tag into nucleic acids, enabling reversible capture and release.

DNA Hybridization Probe Development

Biotin-labeled DNA probes are commonly used in hybridization techniques for the detection of specific DNA or RNA sequences. thermofisher.comjenabioscience.comoup.comthermofisher.comfao.orgint-res.com These probes can be generated by incorporating biotinylated nucleotides enzymatically or by chemically modifying the nucleic acid. thermofisher.comjenabioscience.comoup.comthermofisher.comnih.gov this compound can be incorporated into strategies for developing such probes, particularly when reversible binding to a streptavidin matrix is desired for purification or signal amplification. mdpi.com The ability to cleave the biotin tag after hybridization allows for the recovery of the target nucleic acid or the removal of the probe from the detection system, which can be beneficial in certain assay formats. nih.govresearchgate.net Studies have demonstrated the use of biotinylated DNA probes for detecting specific viral RNA sequences in dot blot formats. int-res.com

RNA and DNA Dynamics Studies

Labeling nucleic acids with cleavable tags like this compound is valuable for studying their synthesis, processing, and degradation dynamics. sigmaaldrich.comnih.govnih.govnih.gov Metabolic labeling techniques, often followed by affinity purification using biotin-streptavidin interaction, are employed to isolate newly synthesized RNA or DNA. nih.govru.nl The incorporation of this compound allows for the capture of labeled nucleic acids on streptavidin beads and their subsequent mild release by Dde cleavage. nih.govresearchgate.net This facilitates downstream analysis, such as mass spectrometry for identifying associated proteins or sequencing for studying the labeled nucleic acid population. nih.govru.nl This approach has been used to profile nascent protein networks by labeling newly synthesized proteins with a tag that is subsequently reacted with a cleavable biotin-azide linker like Dde biotin-azide. nih.govresearchgate.net The ability to release the labeled molecules under mild conditions minimizes sample loss and degradation, improving the accuracy of dynamics studies.

Integration with Click Chemistry Methodologies

This compound compounds are frequently designed to incorporate functional groups compatible with click chemistry, such as azide (B81097) or alkyne moieties. cd-bioparticles.netaxispharm.comsigmaaldrich.comchemimpex.comnih.govbroadpharm.commedchemexpress.com This integration allows for the facile and specific conjugation of the cleavable biotin tag to molecules that have been functionalized with complementary click chemistry handles. cd-bioparticles.netaxispharm.comsigmaaldrich.comchemimpex.combroadpharm.commedchemexpress.com

For instance, this compound derivatives containing azide groups can react with alkyne-functionalized biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction or the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction when using cyclooctyne (B158145) derivatives like DBCO. axispharm.comsigmaaldrich.combroadpharm.commedchemexpress.com The inclusion of a PEG spacer arm in such linkers, as seen in Dde Biotin-PEG4-azide or Dde Biotin-PEG4-DBCO, enhances the solubility of the labeled molecules and reduces steric hindrance, improving the efficiency of the click reaction and subsequent affinity capture. cd-bioparticles.netaxispharm.combroadpharm.com

This combination of a cleavable biotin tag and click chemistry compatibility makes this compound reagents highly versatile for a wide range of bioconjugation applications, including the labeling of proteins, peptides, nucleic acids, and other biomolecules for detection, purification, imaging, and drug delivery studies. axispharm.comiris-biotech.dechemimpex.com The Dde group's mild cleavage conditions ensure that the biomolecule's integrity is maintained after release from the streptavidin matrix, which is particularly important in sensitive applications like proteomics and molecular biology research. axispharm.com

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Live Systems

This compound derivatives designed for SPAAC typically incorporate a strained alkyne, such as dibenzocyclooctyne (DBCO). For instance, this compound-PEG4-DBCO is a compound that facilitates the introduction of a biotin moiety to azide-containing biomolecules through copper-free click chemistry, specifically SPAAC. nih.gov This reaction forms stable triazole linkages without the need for cytotoxic copper catalysts, making it suitable for sensitive biological applications, including labeling proteins, glycans, and lipids in live-cell studies. nih.gov

The SPAAC reaction mediated by DBCO is a key mechanism for the function of such this compound derivatives. nih.gov A study using a DBCO-tagged peptide reported a rate constant of 0.81 ± 0.02 M⁻¹s⁻¹ at pH 8.0 and 37°C, indicating the reaction efficiency under physiological conditions. nih.gov While strained alkynes are known to react with biothiols, which can potentially lead to azide-independent labeling, strategies such as blocking reactions with iodoacetamide (B48618) can be employed to mitigate potential thiol-yne addition and improve the specificity of SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Chelating Motifs

Information specifically detailing the use of this compound in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with chelating motifs was limited in the reviewed literature. While Cu(I)-mediated click reactions with biotin alkynes have been mentioned in the context of assessing azide consumption in studies, direct research findings focusing on this compound compounds incorporating chelating motifs for CuAAC were not prominently featured.

Influence of Polyethylene (B3416737) Glycol (PEG) Spacers on Conjugation Efficiency

Polyethylene glycol (PEG) spacers are frequently incorporated into this compound conjugates to enhance their properties and improve conjugation efficiency in biological systems. nih.gov PEG linkers are comprised of repeating ethylene (B1197577) glycol units and are known for their solubility-enhancing properties in both hydrophobic and hydrophilic environments.

Enhanced Aqueous Solubility and Biocompatibility

The inclusion of PEG spacers in this compound conjugates significantly enhances their aqueous solubility. nih.gov This is particularly important as biotin itself has hydrophobic characteristics, and direct biotinylation of proteins can sometimes lead to aggregation and reduced solubility. PEGylation helps to overcome the hydrophobic nature of biotin, maintaining or improving the physical properties of the modified protein. PEG is also considered non-immunogenic and improves biocompatibility for interactions in aqueous environments, reducing nonspecific interactions. nih.gov

Advanced Research Applications in Proteomics and Chemical Proteomics

Affinity Purification and Enrichment of Biotinylated Biomolecules

The reversible nature of Biotin-Dde labeling has refined affinity purification workflows, enabling the efficient isolation of target biomolecules from complex samples with high purity.

The biotin (B1667282) moiety of this compound facilitates highly selective capture of labeled biomolecules onto streptavidin-conjugated solid supports, such as agarose (B213101) beads. nih.gov This interaction is one of the strongest non-covalent bonds known in nature, allowing for the effective isolation of target molecules even from heterogeneous mixtures like cell lysates. nih.gov In a typical workflow, proteins or other biomolecules of interest are first covalently labeled with a this compound probe. This probe can be equipped with various reactive groups (e.g., azide (B81097), alkyne, NHS ester) to target specific functional groups on the biomolecules. The entire mixture is then incubated with streptavidin beads, where only the biotinylated molecules are immobilized, while untagged components are washed away. biorxiv.orgoup.com This strategy has been successfully applied to enrich O-GlcNAcylated peptides, glutathionylated proteins, and specific protease substrates from complex proteomes. nih.govnih.govbiorxiv.org

A significant advantage of the this compound system is the ability to release the captured biomolecules under mild, non-denaturing conditions. The Dde linker is labile to nucleophilic reagents, most commonly dilute hydrazine (B178648) (e.g., 2% hydrazine) or hydroxylamine (B1172632), which cleaves the linker and releases the target molecule from the streptavidin matrix. nih.gov This chemical elution leaves the biotin tag bound to the streptavidin bead. tum.de In some applications, a solution of Tris-SDS at pH 8.5 has been shown to release target proteins with remarkable efficiency, achieving near-quantitative recovery. sci-hub.se This mild release preserves the structural and functional integrity of the eluted proteins, making them suitable for subsequent analyses such as mass spectrometry, enzyme activity assays, or Western blotting. nih.gov

Table 1: Comparison of Cleavage Conditions for this compound Linker

| Reagent | Conditions | Release Efficiency | Reference |

|---|---|---|---|

| Hydrazine | 2% Hydrazine in buffer | Effective | nih.gov |

| Hydroxylamine | Not specified | Effective | nih.govsci-hub.se |

The specific, chemically-induced cleavage of the Dde linker significantly reduces the co-elution of nonspecific proteins that may bind to the streptavidin beads. In traditional biotin affinity purification, the harsh denaturing conditions required for elution often release these background proteins along with the target, complicating downstream analysis. The mild elution specific to the Dde linker ensures that primarily the covalently labeled target molecules are recovered. sci-hub.se This leads to a cleaner sample with a higher signal-to-noise ratio in mass spectrometry. A comparative chemoproteomic study demonstrated that enrichment with this compound-azide resulted in the identification of a substantially higher number of peptides compared to other cleavable and non-cleavable linkers, underscoring its efficacy in reducing background and improving identification rates. biorxiv.org

Table 2: Performance of this compound in Comparative Chemoproteomics

| Biotin Reagent Type | Linker | Number of Peptides Identified |

|---|---|---|

| This compound-azide | Dde (Hydrazine Cleavable) | 7,950 |

| Biotin-DADPS-azide | DADPS (Acid Cleavable) | 5,064 |

| Biotin-disulfide-azide | Disulfide (Reductant Cleavable) | 3,890 |

| Biotin-Diazo-azide | Diazo (Reductant Cleavable) | 2,670 |

| Biotin azide | Non-cleavable | 2,241 |

Data adapted from a study comparing different clickable, cleavable biotin reagents for N-terminal peptide enrichment. biorxiv.org

Profiling of Newly Synthesized Proteins (NSPs) and Functional Translatomes

This compound is integral to modern methods for studying dynamic protein synthesis, allowing for the temporal profiling of the translatome.

To profile newly synthesized proteins (NSPs), cells are often treated with O-propargyl-puromycin (OPP), a puromycin (B1679871) analog that contains an alkyne functional group. OPP is incorporated into the C-terminus of elongating polypeptide chains during translation, effectively terminating synthesis and tagging NSPs with an alkyne handle. Following OPP labeling, cell lysates are subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with an azide-functionalized this compound probe (this compound-azide). biorxiv.org This reaction covalently attaches the cleavable biotin tag specifically to the OPP-labeled NSPs. The biotinylated proteins can then be enriched using streptavidin affinity chromatography and subsequently eluted by cleaving the Dde linker for identification and quantification by mass spectrometry. This powerful combination allows for the specific isolation and analysis of proteins synthesized within a defined time window.

The well-defined and mild chemical steps involved in this compound-based workflows make them highly compatible with automation and high-throughput screening (HTS) platforms. The ability to efficiently capture labeled proteins on a solid support (streptavidin beads) and then release them under controlled chemical conditions simplifies complex proteomic procedures. This reduces the need for manual intervention and increases reproducibility, which are critical factors for large-scale experiments. Automated protocols using this compound can be applied in chemical proteomics to screen for drug targets, identify protein-protein interactions, or profile changes in protein synthesis across many different conditions or time points simultaneously. biorxiv.org

Analysis of Post-Translational Modifications (PTMs)

The reversible nature of the this compound linker system is particularly advantageous for the study of post-translational modifications (PTMs), which are often present at low stoichiometries and require highly efficient enrichment strategies for detection and analysis by mass spectrometry. The ability to gently release modified proteins or peptides from the streptavidin affinity matrix under mild, non-denaturing conditions enhances the recovery and identification of these crucial regulatory modifications.

Mapping of O-GlcNAcylation Sites

One of the most well-documented applications of this compound is in the comprehensive mapping of O-linked β-N-acetylglucosamine (O-GlcNAc) sites. nih.gov This dynamic PTM is challenging to study due to its labile nature during mass spectrometry analysis. The established workflow involves a chemoenzymatic approach where an azido-modified sugar (UDP-GalNAz) is attached to O-GlcNAcylated proteins. This azide group serves as a bioorthogonal handle for the attachment of an alkyne-Dde-biotin linker via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov

The resulting biotinylated proteins can be robustly enriched using streptavidin affinity chromatography. nih.gov The key advantage of the Dde linker is the subsequent quantitative release of the captured glycopeptides by treatment with 2% aqueous hydrazine. nih.gov This mild cleavage leaves behind a minimal, positively charged tag on the peptide, which can improve ionization and facilitate detection by mass spectrometry. nih.gov Research has shown that the this compound tag outperforms other linkers, such as the photocleavable (PC) biotin tag. In a direct comparison, the Dde linker enabled the identification of significantly more unique O-GlcNAcylated peptides from human embryonic kidney 293T cells. nih.gov This enhanced efficiency has led to the discovery of novel O-GlcNAc sites on key regulatory proteins. nih.gov

| Protein | Peptide Sequence | Identified Site(s) | Functional Domain |

|---|---|---|---|

| OGT | TPVSSVNsSSVPGTAPVR | Ser4, Ser5 | N-terminus |

| OGT | NLTALHLVAnsPTSTVK | Ser10 | Tetratricopeptide Repeat (TPR) Domain |

| OGT | LLQNLsPSVLTEER | Ser5 | Intervening Domain |

| OGT | DLsPsIQNFYQGAK | Ser2, Ser4 | Intervening Domain |

Investigation of Other Enzyme-Mediated Modifications

The utility of the this compound linker extends beyond O-GlcNAcylation to other PTMs. It has been successfully employed in chemoproteomic strategies to study protein S-sulfenylation, a reversible oxidative PTM. biorxiv.org In this approach, sulfenic acids in living cells are labeled with a cell-permeant probe containing an alkyne moiety. biorxiv.org Following cell lysis, the probe-labeled proteins are conjugated to this compound-azide via click chemistry. biorxiv.org This allows for the specific enrichment of S-sulfenylated proteins on streptavidin beads and their subsequent elution for mass spectrometry analysis through the cleavage of the Dde linker. biorxiv.org This method has enabled the identification of dynamically oxidized proteins across the cell cycle, such as the cyclin-dependent kinase inhibitor p21. biorxiv.org

Furthermore, the Dde linker has been evaluated for its effectiveness in studying S-glutathionylation. researchgate.net In workflows designed to map this modification, this compound-alkyne is one of the cleavable linkers tested for the capture and release of glutathionylated proteins, demonstrating its versatility in different PTM analysis pipelines. researchgate.net

Identification of Protein Targets of Small Molecule Probes and Activity-Based Probes

This compound serves as a critical tool in chemical proteomics for identifying the protein targets of bioactive small molecules and for activity-based protein profiling (ABPP). escholarship.orgbiorxiv.org These approaches utilize chemical probes that mimic a small molecule or react with a specific class of enzymes. The probe is typically designed with a reporter tag, such as biotin, to enable the isolation and identification of its protein binding partners.

The incorporation of a cleavable Dde linker into these probes is highly beneficial. It allows for the efficient capture of probe-labeled proteins on a streptavidin matrix, followed by their gentle release under mild chemical conditions (e.g., dilute hydrazine). biorxiv.org This "catch-and-release" strategy reduces background contaminants that remain bound to the resin and improves the signal-to-noise ratio in subsequent mass spectrometry analysis.

This methodology has been applied to identify the targets of lysine-reactive chemoproteomic probes and to map the reactivity of cysteines across the proteome. escholarship.org In a notable application, this compound-azide was used in a proteomic workflow to identify protease cleavage sites. biorxiv.org A comparison of different cleavable linkers found that this compound-azide was superior, yielding the highest number of identified peptides. biorxiv.org This highlights the efficiency of the Dde cleavage in recovering peptides for analysis.

| Linker Type | Cleavage Condition | Number of Peptides Identified |

|---|---|---|

| This compound-azide | 2% Hydrazine | 7,950 |

| Biotin-DADPS-azide | 10% Formic Acid | 5,064 |

| Biotin-disulfide-azide | 10 mM DTT | 3,890 |

| Biotin-Diazo-azide | 100 mM Sodium Dithionite (B78146) | 2,670 |

| Biotin azide (non-cleavable) | N/A (on-bead digest) | 2,241 |

Proteolysis-Targeting Chimeras (PROTACs) as Research Tools for Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. As research tools, PROTACs allow for the acute depletion of a protein, offering a powerful alternative to genetic knockout or knockdown techniques. Advanced PROTAC strategies aim to achieve reversible and temporally controlled protein degradation to enable more precise studies of protein function.

Design Principles for Reversible Degradation Systems

The development of reversible degradation systems is intended to overcome the limitations of irreversible covalent PROTACs, which can negate the catalytic nature of the degradation process. Reversible covalent PROTACs are designed to combine the high potency and selectivity of covalent bond formation with the ability to dissociate from the target protein once it has been ubiquitinated and marked for degradation.

The design of these molecules typically involves incorporating a "warhead" that can form a reversible covalent bond with a nucleophilic residue (e.g., cysteine) on the target protein. Cyanoacrylamides are a common class of reversible covalent warheads used in this context. This reversibility allows the PROTAC molecule to be released and engage with another target protein molecule, thus acting in a substoichiometric, catalytic manner. While this compound itself is not typically used to impart this reversibility to the PROTAC's mode of action, a biotinylated PROTAC containing a Dde linker could be synthesized as a chemical tool to study the reversible binding interactions and turnover of the PROTAC-target-E3 ligase ternary complex. The cleavable linker would facilitate the mild release of the complex from an affinity matrix for detailed analysis.

Temporal Control of Protein Turnover Studies

Achieving temporal control over protein degradation is crucial for studying dynamic cellular processes. This is often accomplished by designing PROTACs that can be activated by an external stimulus, most commonly light. These "photo-caged" PROTACs are rendered inactive by a photolabile protecting group attached to a critical part of the molecule, such as the E3 ligase ligand. Upon irradiation with a specific wavelength of light, the caging group is cleaved, releasing the active PROTAC and initiating protein degradation in a spatially and temporally defined manner.

Another strategy for temporal control involves degron tagging systems, where a protein of interest is fused to a specific tag (e.g., FKBP12F36V). A degrader molecule that specifically binds this tag and an E3 ligase can then be added to the system at a desired time to induce rapid degradation of the fusion protein. As with reversible systems, the this compound moiety is not a direct component of these temporally controlled PROTACs. However, a this compound-containing probe could be invaluable for validating these systems, for instance, by allowing researchers to pull down and confirm the light-induced formation of the ternary complex or to quantify the kinetics of protein degradation following degrader addition.

Innovations in Peptide and Protein Synthesis Via Dde Orthogonality

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-Lys(Dde)-OH

Fmoc-Lys(Dde)-OH is a specially protected lysine (B10760008) derivative widely used in Fmoc-based SPPS. In this construct, the α-amino group is protected by the standard Fmoc group, while the ε-amino group on the lysine side chain is protected by the Dde group. This configuration is particularly useful because the ε-amino group of lysine is a common site for post-synthetic modification or branching in peptides and proteins chemimpex.comdelta-f.comherts.ac.ukambeed.com.

The Dde group is stable under the standard conditions used for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and also to acidic conditions typically used for Boc cleavage chemimpex.comdelta-f.com. This stability ensures that the lysine side chain remains protected during the stepwise elongation of the peptide chain using Fmoc chemistry. The incorporation of Fmoc-Lys(Dde)-OH at a specific position within the peptide sequence allows for the selective unmasking of the lysine side chain amine at a later stage of the synthesis chemimpex.comdelta-f.comherts.ac.uk.

Site-Specific Labeling and Derivatization of Peptides

A key application of Fmoc-Lys(Dde)-OH is enabling site-specific labeling and derivatization of peptides on the solid support. Once the peptide chain has been assembled, the Dde group on the lysine side chain can be selectively removed without affecting the peptide backbone Fmoc protection (if present on the N-terminus, although typically the N-terminus is Boc-protected before Dde removal to prevent its cleavage by hydrazine) or other side-chain protecting groups that are stable to the Dde deprotection conditions chemimpex.comdelta-f.com.

The classical method for Dde removal involves treatment with a dilute solution of hydrazine (B178648) (typically 2%) in DMF chemimpex.comdelta-f.com. This nucleophilic cleavage releases the free ε-amino group of lysine, which is then available for reaction with a variety of labeling or derivatizing reagents chemimpex.comdelta-f.com. It is crucial to note that hydrazine can also cleave Fmoc groups, necessitating the protection of the N-terminus with a group like Boc prior to Dde deprotection if the N-terminal Fmoc is still present chemimpex.comdelta-f.com.

More recently, alternative methods for Dde deprotection have been developed to achieve full orthogonality with Fmoc. For instance, treatment with hydroxylamine (B1172632) hydrochloride/imidazole in NMP has been shown to selectively remove Dde in the presence of Fmoc groups delta-f.com. This improved orthogonality offers greater flexibility in synthetic strategies, particularly for complex constructs.

Following Dde removal, various molecules can be coupled to the now-free lysine side chain amine. This includes the attachment of fluorescent dyes, haptens, biotin (B1667282), or other functional molecules, allowing for the creation of peptides with tailored properties for various applications such as imaging, binding studies, or conjugation to other biomolecules chemimpex.com.

Orthogonal Protecting Group Chemistry for Complex Constructs

The orthogonal nature of the Dde group within Fmoc-SPPS is instrumental in the synthesis of complex peptide architectures beyond simple linear sequences. By selectively deprotecting the lysine side chain at a specific point, researchers can introduce branching points, enabling the synthesis of branched peptides, multiple antigen peptides (MAPs), or dendrimeric peptide structures chemimpex.comherts.ac.uk.

Furthermore, Dde orthogonality facilitates the synthesis of cyclic peptides, where a side chain amine is reacted with either the N-terminus or a side chain carboxyl group to form a lactam bridge chemimpex.comherts.ac.uk. This cyclization can be performed on the solid support after selective Dde removal. The ability to selectively address the lysine side chain while other protecting groups remain intact is critical for controlling the cyclization reaction and preventing unwanted side products chemimpex.comherts.ac.uk.

The Fmoc/Dde strategy, often combined with tBu (tert-butyl) or other suitable protecting groups for other side chains, provides a powerful platform for assembling peptides with multiple modifications or non-linear structures in a controlled and efficient manner on solid phase chemimpex.comnih.gov.

Strategies for Incorporating Diverse Labels into Peptides and Proteins

The incorporation of diverse labels into peptides and proteins is essential for studying their biological functions, localization, and interactions. Two primary strategies exist: incorporating labeled amino acids during synthesis or labeling the peptide or protein after synthesis (post-synthetic modification).

While incorporating labeled amino acids directly during synthesis ensures precise label placement, the availability and cost of such building blocks can be limiting. Post-synthetic labeling offers more flexibility and access to a wider range of labeling reagents. However, non-specific labeling of multiple reactive residues (like lysine ε-amines or cysteine thiols) can lead to heterogeneous products with varying degrees and positions of labeling.

The use of orthogonal protecting groups like Dde in SPPS provides a robust strategy for achieving site-specific post-synthetic labeling. By incorporating Fmoc-Lys(Dde)-OH, a unique reactive handle (the lysine ε-amine) can be strategically placed within the peptide sequence chemimpex.comdelta-f.com. Following peptide assembly and selective Dde removal, this single, defined site becomes available for reaction with a chosen label chemimpex.comdelta-f.com. This approach yields a homogeneous labeled peptide product with the label precisely located at the intended site, which is crucial for applications requiring well-defined molecular probes.

Development of Advanced Research Probes and Biosensing Tools

Multifunctional Imaging Probes

The integration of Biotin-Dde into imaging probes allows for the creation of multifunctional tools capable of specific targeting, signal generation, and conditional release or removal. This is particularly useful in complex biological systems where precise control over probe behavior is required.

Trifunctional Reagents Incorporating Fluorescent Dyes (e.g., TAMRA)

This compound is utilized in the construction of trifunctional reagents that combine the high affinity of biotin (B1667282) for streptavidin/avidin (B1170675) with a cleavable linker and a detectable label, such as a fluorescent dye. For instance, trifunctional reagents have been developed that incorporate a cleavable biotin group (like Dde-biotin), a fluorescent dye such as Tetramethylrhodamine (TAMRA), and a reactive group (e.g., an alkyne) for conjugation to biomolecules. These probes allow for the labeling and subsequent isolation or detection of targets via the biotin handle, while the fluorescent dye enables visualization. The cleavable Dde linker provides a mechanism to release the labeled molecule from the streptavidin/avidin matrix or to remove the biotin tag after initial capture or imaging.

Development of Near-Infrared (NIR) Fluorescent Probes for Research Imaging

The application of this compound extends to the development of near-infrared (NIR) fluorescent probes. NIR fluorescence is advantageous for biological imaging due to reduced scattering and absorption by biological tissues, leading to higher sensitivity and deeper penetration. Research has involved the incorporation of cleavable biotinylation, often utilizing Dde-biotin, into NIR fluorescent probes. This allows for targeted delivery or binding of the NIR probe to biotin-binding sites, followed by potential release or signal modulation upon cleavage of the Dde group. This approach facilitates advanced imaging techniques and provides control over the probe's interaction with the biological environment.

Biosensor Design and Fabrication Utilizing Reversible Biotinylation

The reversible biotinylation offered by this compound is a critical feature in the design and fabrication of advanced biosensors. This reversibility allows for regeneration of sensor surfaces, sequential binding and release of analytes, and enhanced control over surface chemistry.

Detection of Biotin-Binding Proteins

This compound plays a significant role in the detection of biotin-binding proteins, such as streptavidin and avidin. By immobilizing a molecule tagged with this compound onto a surface, biotin-binding proteins can be captured. The subsequent cleavage of the Dde group releases the captured protein, allowing for its detection, quantification, or further analysis. This reversible binding and release mechanism is fundamental to various biosensing formats, including surface plasmon resonance (SPR) and quartz crystal microbalance (QCM), where the binding and release events cause detectable changes.

Reversible Surface Immobilization for Sensor Applications

The cleavable nature of this compound is highly valuable for reversible surface immobilization in the context of sensor design. Molecules functionalized with this compound can be immobilized on surfaces coated with streptavidin or avidin. This provides a strong, specific attachment. Crucially, the immobilized molecules can be released from the surface by cleaving the Dde linker, typically with hydrazine (B178648). This capability allows for the regeneration of biosensor surfaces, enabling multiple assay cycles on a single sensor chip and facilitating the study of transient interactions or the sequential analysis of different samples.

Targeted Drug Delivery Research Systems (Focus on chemical mechanisms, not therapeutic outcomes)

In the realm of targeted drug delivery research, this compound is explored for its potential in constructing systems that allow for the controlled release of therapeutic agents. While the focus here is on the chemical mechanisms, this compound's incorporation into delivery systems leverages the high-affinity biotin-streptavidin interaction for targeting. A molecule (e.g., a drug or a carrier) is conjugated to this compound. This conjugate can then be associated with a streptavidin-coated targeting vehicle or surface. Upon reaching a target site, a chemical trigger, such as the introduction of hydrazine or a change in pH, can cleave the Dde linker, releasing the biotinylated molecule from the streptavidin and thus releasing the associated drug or carrier. This controlled release mechanism, dictated by the lability of the Dde group to specific chemical environments, is a key area of investigation in developing responsive delivery systems in research settings.

Comparative Analysis and Methodological Advantages of Biotin Dde

Comparison with Other Cleavable Biotinylation Reagents

Cleavable biotinylation reagents are designed to overcome the limitations imposed by the exceptionally strong biotin-streptavidin interaction, which requires harsh, denaturing conditions for dissociation. nih.gov Several classes of cleavable linkers have been developed, each with a unique mechanism of cleavage.

The Dde linker is cleaved under mild conditions using a buffered aqueous solution of 2% hydrazine (B178648). iris-biotech.de This chemical cleavage is orthogonal to many standard biochemical protocols, including Fmoc/tBu-based peptide synthesis. iris-biotech.de In contrast, photolabile (PC) linkers, such as those found in PC-Biotin, are cleaved by exposure to UV light, typically around 365 nm. researchgate.net

Research has demonstrated that the Alkyne-Dde-biotin linker can outperform a widely used alkyne-photocleavable-biotin (PC) linker. researchgate.net Studies comparing the two have shown that protein lysates labeled with the Dde linker exhibit a higher biotin (B1667282) signal after labeling and a lower residual signal after cleavage compared to the PC linker. researchgate.net This suggests a higher labeling efficiency and more complete cleavage for the Dde-based reagent. researchgate.net While photocleavage offers a rapid and seemingly non-invasive method, it can sometimes be incomplete and potentially damaging to certain sensitive biomolecules.

| Feature | Biotin-Dde | PC-Biotin |

|---|---|---|

| Cleavage Condition | 2% aqueous hydrazine solution. iris-biotech.deresearchgate.net | UV light (e.g., 365 nm). researchgate.net |

| Cleavage Mechanism | Chemical (hydrazinolysis). iris-biotech.de | Photochemical. researchgate.net |

| Advantages | High cleavage efficiency, mild conditions, orthogonal to many biochemical reactions. iris-biotech.deresearchgate.net | Rapid, no chemical reagents added for cleavage. |

| Disadvantages | Requires handling of hydrazine, a chemical reagent. researchgate.net | Potential for incomplete cleavage, possible UV damage to sensitive biomolecules. researchgate.net |

Disulfide (-S-S-) linkers are another common type of cleavable moiety, which are broken under reducing conditions, for instance, in the presence of dithiothreitol (B142953) (DTT) or glutathione. nih.govcreativebiolabs.net While effective, a significant drawback of disulfide linkers is their potential for premature cleavage in the naturally reducing intracellular environment, which can lead to off-target release of the biotin tag. nih.gov

Diazo-based linkers, cleavable with sodium dithionite (B78146) (Na₂S₂O₄), have also been developed for bioorthogonal proteomic studies. nih.gov These offer an alternative chemical cleavage pathway. However, comparative studies have indicated that Dde and disulfide linkers can perform favorably in terms of LC-MS/MS peptide identification and offer mild and convenient cleavage properties. nih.gov The stability of the Dde linker under a range of denaturing, acidic, and basic conditions provides a robust alternative to the more labile disulfide bonds. iris-biotech.de

| Feature | This compound | Biotin-Disulfide | Biotin-Diazo |

|---|---|---|---|

| Cleavage Condition | 2% aqueous hydrazine. iris-biotech.de | Reducing agents (e.g., DTT, glutathione). nih.govcreativebiolabs.net | Sodium dithionite (Na₂S₂O₄). nih.gov |

| Cleavage Mechanism | Chemical (hydrazinolysis). iris-biotech.de | Reduction of disulfide bond. creativebiolabs.net | Reduction of diazo bond. nih.gov |

| Advantages | Stable under various conditions, high cleavage efficiency. iris-biotech.de | Mild cleavage conditions. nih.gov | Orthogonal cleavage chemistry. nih.gov |

| Disadvantages | Requires hydrazine. researchgate.net | Prone to premature cleavage in reducing cellular environments. nih.gov | Can have variable protein recovery efficiencies. nih.gov |

Advantages Over Irreversible Biotinylation in Research Contexts

The primary advantage of any cleavable biotinylation strategy, including the use of this compound, lies in the ability to release the captured biomolecule from the streptavidin matrix under mild conditions. nih.gov This circumvents the harsh, denaturing methods required to disrupt the irreversible biotin-streptavidin bond, which can compromise the integrity and subsequent analysis of the target molecule. nih.gov

A major challenge in affinity purification is the co-elution of nonspecifically bound proteins. vectorlabs.comnih.gov Irreversible biotinylation methods often require harsh elution conditions that release not only the specifically bound target but also these contaminants. nih.gov The mild cleavage conditions of the Dde linker allow for the specific release of the biotinylated target, leaving nonspecifically bound proteins attached to the resin. nih.govresearchgate.net This results in a cleaner eluate and a dramatic reduction in background proteins, thereby increasing the depth and accuracy of proteomic profiling. nih.gov The hydrophilic nature of some cleavable linkers can also reduce nonspecific interactions with hydrophobic protein surfaces. nih.gov

This compound is particularly well-suited for "catch-and-release" affinity purification strategies. iris-biotech.de In this approach, a target molecule is labeled with the this compound reagent, captured on a streptavidin-coated solid support, washed to remove contaminants, and then specifically eluted by cleaving the Dde linker with hydrazine. nih.govresearchgate.net This methodology has proven invaluable in proteomics for the enrichment and identification of newly synthesized proteins or specific post-translationally modified peptides. nih.gov The ability to efficiently release the captured proteins in their intact form is a significant improvement over on-bead digestion techniques, which can be complicated by nonspecific binders. nih.gov

Synergistic Benefits with PEG Spacers and Bioorthogonal Chemistry

The functionality of this compound can be further enhanced by incorporating polyethylene (B3416737) glycol (PEG) spacers and integrating it with bioorthogonal chemistry techniques. researchgate.net